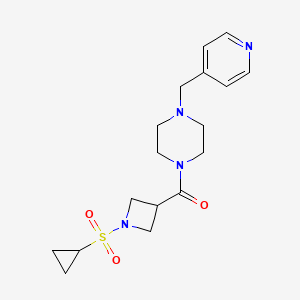

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-cyclopropylsulfonylazetidin-3-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c22-17(15-12-21(13-15)25(23,24)16-1-2-16)20-9-7-19(8-10-20)11-14-3-5-18-6-4-14/h3-6,15-16H,1-2,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHMJKZOKDFKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)CC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone, commonly referred to by its CAS number 1428373-78-7, is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 350.4 g/mol. The structure features an azetidine ring, a cyclopropylsulfonyl group, and a piperazine moiety substituted with a pyridine group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1428373-78-7 |

| Molecular Formula | C16H22N4O3S |

| Molecular Weight | 350.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or inverse agonist at specific G protein-coupled receptors (GPCRs), similar to other piperazine derivatives known for their modulatory effects on neurotransmitter systems.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, studies on piperazine derivatives have shown significant antiproliferative activity through mechanisms involving apoptosis induction and cell cycle arrest.

- Case Study : A study examining the cytotoxic effects of related piperazine compounds demonstrated increased caspase 3/7 activity in treated cancer cells, indicating apoptosis as a key mechanism of action .

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may also exhibit neuropharmacological properties. Piperazine derivatives are often studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

- Case Study : In related research, piperazine analogs have shown promise as cannabinoid receptor modulators, suggesting that this compound could similarly influence cannabinoid signaling pathways .

Cytotoxicity Assays

In vitro studies have utilized various cell lines to assess the cytotoxicity of this compound. The CellTiter-Glo assay was employed to measure cell viability post-treatment, revealing dose-dependent effects on cell survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 15 | Induction of apoptosis |

| HUVEC | 20 | Cell cycle phase modulation |

Selectivity and Binding Affinity

Binding affinity studies using radiolabeled ligands have indicated that this compound may selectively bind to certain receptors over others, potentially reducing side effects associated with less selective compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the azetidine/piperazine substituents and core modifications. Below is a comparative analysis with key derivatives:

Core Modifications and Substituent Variations

Key Observations

Azetidine vs. Piperazine Sulfonylation: The main compound places the cyclopropylsulfonyl group on the azetidine ring, while the analog in attaches it to the piperazine. This positional difference may influence conformational flexibility and target engagement.

Heteroaromatic Substituents :

- The pyridin-4-ylmethyl group in the main compound contrasts with the pyrimidine-pyrazole system in . Pyridine’s planar structure may favor interactions with flat binding pockets (e.g., kinase ATP sites), while bulkier pyrimidine-pyrazole systems could enhance selectivity for larger cavities.

Piperazine Functionalization: The 4-(pyridin-4-ylmethyl)piperazine in the main compound differs from the 4-methylpiperazine in and the trifluoromethylphenyl-piperazine in .

Biological Implications :

- While specific activity data are absent, sulfonyl groups (as in the main compound and ) are often associated with enhanced solubility and target affinity. Thiophene and pyrazole moieties (–4) may contribute to π-stacking or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.